molecular formula C22H14N2O3S B2589421 N-(acenaphtho[1,2-d]thiazol-8-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide CAS No. 922014-14-0

N-(acenaphtho[1,2-d]thiazol-8-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide

Cat. No. B2589421
CAS RN: 922014-14-0
M. Wt: 386.43
InChI Key: GXXPLJRUJUMRGZ-UHFFFAOYSA-N
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Description

N-(acenaphtho[1,2-d]thiazol-8-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide, also known as BTA-EG6, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, materials science, and biochemistry. BTA-EG6 is a member of the acenaphtho[1,2-d]thiazole family, which has been extensively studied for its diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.

Scientific Research Applications

Antitumor Activity

A significant application of N-(acenaphtho[1,2-d]thiazol-8-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide derivatives has been in the field of antitumor research. Derivatives bearing different heterocyclic ring systems synthesized from the 2-(4-aminophenyl)benzothiazole structure exhibited potential antitumor activity in vitro against a variety of human tumor cell lines derived from neoplastic diseases. This includes compounds showing considerable anticancer activity against specific cancer cell lines, indicating a promising direction for cancer treatment research (Yurttaş, Tay, & Demirayak, 2015).

Metabolic Stability Improvement

Investigations into phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors led to the exploration of various 6,5-heterocycles to enhance metabolic stability. One potent inhibitor underwent modification to reduce metabolic deacetylation, showing the role of structural analogs in improving drug profiles while maintaining in vitro potency and in vivo efficacy (Stec et al., 2011).

Optoelectronic Properties

Thiazole-based polythiophenes, including derivatives of this compound, have been synthesized and analyzed for their optoelectronic properties. These conducting polymers, obtained through electrochemical polymerization, exhibited distinct optical band gaps and were evaluated for their switching time and optical contrast, showcasing their potential in optoelectronic applications (Camurlu & Guven, 2015).

Analgesic Activity

Some acetamide derivatives have been explored for their analgesic activities. Synthesized N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives demonstrated significant decrease in acetic acid-induced writhing responses and increase in hot-plate and tail-clip latencies in mice, indicating their potential as pain management compounds (Kaplancıklı et al., 2012).

Antioxidant and Anti-inflammatory Properties

Novel acetamides, including N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides, have shown promising antioxidant and anti-inflammatory activities. These compounds were evaluated across several assays, with some displaying good efficacy in DPPH radical scavenging and lipid peroxide inhibition, highlighting their potential therapeutic benefits in managing oxidative stress and inflammation (Koppireddi et al., 2013).

properties

IUPAC Name

N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-2-(1,3-benzodioxol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N2O3S/c25-18(10-12-7-8-16-17(9-12)27-11-26-16)23-22-24-20-14-5-1-3-13-4-2-6-15(19(13)14)21(20)28-22/h1-9H,10-11H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXPLJRUJUMRGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(=O)NC3=NC4=C(S3)C5=CC=CC6=C5C4=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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